Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride
Overview
Description
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Antimicrobial and Anticoccidial Activity : Methoxy amine derivatives have been investigated for their antimicrobial and anticoccidial activities. A study demonstrated the synthesis of 5-amino derivatives through a Michael type addition, which showed significant activity as coccidiostats, providing a potential pathway for the development of new antimicrobial agents (Georgiadis, 1976).
Synthesis of Pharmaceutical Compounds : The compound has been used as a key intermediate in the asymmetric synthesis of clopidogrel hydrogen sulfate, highlighting its utility in the synthesis of therapeutically relevant molecules (Sashikanth et al., 2013).
Material Science and Chemical Synthesis
Structural Analysis : The synthesis and absolute configuration determination of derivatives have been explored, showcasing applications in structural chemistry and the synthesis of complex molecules (Zhang et al., 2007).
Amination of Catecholboronate Esters : Research into the amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes shows the versatility of methoxy amine derivatives in organic chemistry, facilitating the development of new synthetic methodologies (Knight et al., 1997).
Pharmacological Research
CRF1 Receptor Antagonist Development : Methoxy amine derivatives have been utilized in the development of corticotrophin-releasing factor (CRF1) receptor antagonists, highlighting their importance in drug discovery for stress-related disorders (Gully et al., 2002).
Learning and Memory in Mice : Studies on 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride derivatives demonstrated potential effects on learning and memory in mice, suggesting applications in the development of cognitive enhancers (Jiang Jing-ai, 2006).
Safety and Hazards
Properties
IUPAC Name |
N-methoxy-1-(2-methylphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-6-4-5-7-10(8)9(2)11-12-3;/h4-7,9,11H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKKMCALENXFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-31-7 | |
Record name | Benzenemethanamine, N-methoxy-α,2-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.